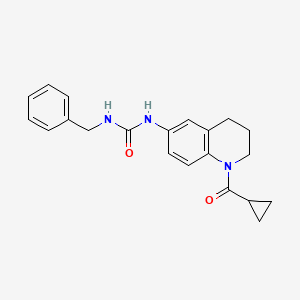

1-Benzyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Benzyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea” is a complex organic compound. It contains several functional groups, including a benzyl group, a cyclopropanecarbonyl group, a tetrahydroquinolin group, and a urea group .

Molecular Structure Analysis

The compound contains a total of 52 bonds, including 29 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds. It also has 1 three-membered ring, 3 six-membered rings, and 1 ten-membered ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical for its functional groups. For example, the benzyl group might undergo free radical bromination, nucleophilic substitution, or oxidation .Aplicaciones Científicas De Investigación

Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives

A study by Elkholy and Morsy (2006) demonstrates the synthesis of tetrahydropyrimido [4,5-b]-quinoline derivatives, highlighting the potential of compounds like 1-Benzyl-3-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea for antimicrobial activities. The research emphasizes the reactivity of certain quinoline derivatives towards various reagents and their subsequent application in creating compounds with possible antimicrobial properties (Elkholy & Morsy, 2006).

Novel Urea and Bis-urea Derivatives

Perković et al. (2016) synthesized and evaluated novel urea and bis-urea primaquine derivatives, focusing on their antiproliferative screening against various cancer cell lines. The study provides insight into the synthesis of urea derivatives, including those similar to the structure of interest, and their potential application in developing anticancer agents (Perković et al., 2016).

Synthesis and Characterization of Naphthalimide Derivatives

Marinov et al. (2019) explored the synthesis, structural characterization, and cytotoxic activity of 1,8-Naphthalimide derivatives with non-protein amino acids, aiming at evaluating their potential as anticancer agents. This research underscores the importance of structural modification and characterization in developing compounds with targeted biological activities, which is relevant for the understanding and application of compounds like this compound (Marinov et al., 2019).

Superacidic Activation and Electrophilic Reactions

Koltunov et al. (2002) investigated the superacidic activation of isoquinolinols and their electrophilic reactions, providing insights into the reaction mechanisms under strongly acidic conditions. This study is pertinent to understanding the chemical behavior and potential synthetic pathways involving compounds like "this compound" under specific conditions (Koltunov et al., 2002).

Propiedades

IUPAC Name |

1-benzyl-3-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c25-20(16-8-9-16)24-12-4-7-17-13-18(10-11-19(17)24)23-21(26)22-14-15-5-2-1-3-6-15/h1-3,5-6,10-11,13,16H,4,7-9,12,14H2,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQNRFFIZSVSEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC=C3)N(C1)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethoxy-6-methoxybenzo[D]isoxazole](/img/structure/B2743680.png)

![methyl 7-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2743682.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2743683.png)

![7-Phenyl-tricyclo[4.1.0.0*2,7*]heptane-1-carboxylic acid](/img/structure/B2743686.png)

![2-hydroxy-N-isobutyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2743689.png)

![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2743692.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2743695.png)

![3-Cyclobutyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743699.png)